Adam I-123

Description

Historical Trajectory of Radiopharmaceutical Development and the Genesis of Adam I-123

The development of radiopharmaceuticals for imaging neurotransmitter systems has been an evolving field. Early efforts involved labeling various drugs with radioisotopes like Iodine-123, Carbon-11 (11C), or Fluorine-18 (B77423) (18F) for use in PET or SPECT imaging to study serotonin (B10506) receptors or transporters researchgate.netnih.gov. However, many of these initial compounds often lacked sufficient selectivity for SERT nih.gov.

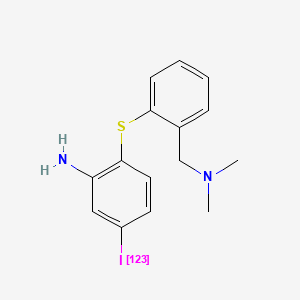

The genesis of this compound stems from the need for more selective radioligands for SERT imaging jfda-online.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. The compound ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine) was identified as a promising ligand nih.gov. Subsequent research focused on radioiodinating this compound with Iodine-123 to create 123I-ADAM, or this compound, specifically for SPECT applications jfda-online.comnih.gov. This development aimed to provide a more effective tool for investigating central serotonin system dysfunction nih.gov. The synthesis typically involves incorporating Iodine-123 into an ADAM precursor, such as Sn-ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-(tri-n-butyltin)-phenylamine), often through an electrophilic aromatic substitution reaction smolecule.comjfda-online.comresearchgate.netresearchgate.netnih.gov.

Foundational Principles of Chemical Radiotracers and the Scientific Rationale for this compound Investigations

Chemical radiotracers like this compound operate on the principle of selectively binding to specific molecular targets within the body, allowing their distribution and concentration to be detected and measured externally using imaging techniques ucla.edu. In the case of this compound, the target is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons nih.govhodoodo.comcancer.gov.

The scientific rationale for investigating this compound is based on the critical role of SERT in regulating serotonergic neurotransmission, which is implicated in a wide range of physiological functions and neuropsychiatric conditions smolecule.comnih.gov. By labeling the ADAM ligand with Iodine-123, a gamma-emitting isotope with suitable decay characteristics for SPECT imaging (half-life of 13.2 hours and main photon energy of 159 keV), researchers can non-invasively assess the density and availability of SERT in living subjects smolecule.comatom-hitech.com. The selective binding of this compound to SERT allows for the visualization of SERT-rich areas, providing insights into the integrity and function of the serotonergic system smolecule.comnih.govhodoodo.comcancer.gov. Investigations using this compound aim to understand how SERT availability changes in different physiological and pathological states and in response to pharmacological interventions smolecule.comresearchgate.netresearchgate.net.

Current Research Landscape and Definitive Objectives for Academic Inquiry into this compound

The current research landscape involving this compound is focused on its application as a tool to study the serotonin transporter in various contexts. Academic inquiry aims to leverage its selective binding properties to further understand the role of SERT in health and disease.

Definitive objectives for academic inquiry include:

Quantifying SERT availability: Utilizing SPECT imaging with this compound to accurately measure SERT density in specific brain regions and other tissues researchgate.netresearchgate.netresearchgate.net.

Investigating SERT involvement in neuropsychiatric disorders: Applying this compound imaging to study alterations in SERT availability in conditions such as depression, anxiety disorders, and potentially neurodegenerative diseases smolecule.comresearchgate.netresearchgate.netdrugbank.com.

Evaluating the impact of pharmacological agents on SERT: Using this compound to assess how drugs affect serotonin uptake and binding dynamics smolecule.comresearchgate.netresearchgate.net.

Developing and validating imaging protocols: Optimizing SPECT imaging procedures and data analysis methods for this compound to ensure reliable and reproducible quantification of SERT researchgate.netresearchgate.netresearchgate.net.

Comparing this compound with other SERT imaging agents: Evaluating its performance and utility relative to other radiotracers for SERT imaging to determine its specific advantages and limitations jfda-online.comresearchgate.netnih.gov.

Research findings have demonstrated that this compound exhibits significant biological activity by specifically binding to serotonin transporters in various brain regions smolecule.com. Preclinical studies have shown favorable biodistribution patterns smolecule.com. Studies have also explored the interactions of this compound with pharmacological agents, providing insights into serotonin transporter dynamics smolecule.com. This compound is currently under investigation in clinical trials, such as a study examining dopamine (B1211576) and serotonin transporters in patients with Amyotrophic Lateral Sclerosis (ALS) nih.govdrugbank.comdrugbank.com.

Data regarding the chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| CAS Number | 305352-16-3 | smolecule.comnih.govhodoodo.comchemspider.com |

| Molecular Formula | C₁₅H₁₇¹²³IN₂S | smolecule.comnih.govhodoodo.com |

| Molecular Weight | ~380.3 g/mol (for ¹²³I) | smolecule.comnih.govhodoodo.comjfda-online.com |

| IUPAC Name | 2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-(¹²³I)iodanylaniline | smolecule.comnih.govchemspider.com |

| Solubility | Soluble in DMSO | smolecule.comhodoodo.com |

Research findings related to the binding of this compound have been reported in various studies. For instance, in preclinical studies involving nonhuman primates, this compound demonstrated favorable biodistribution patterns with peak binding observed at approximately 120–240 minutes post-injection smolecule.com. Studies in healthy volunteers have investigated the kinetics and distribution of this compound in the brain researchgate.net. Region-to-cerebellum ratios for SPECT scans have been reported, indicating specific binding in SERT-rich areas like the midbrain researchgate.net.

Structure

3D Structure

Properties

CAS No. |

305352-16-3 |

|---|---|

Molecular Formula |

C15H17123IN2S |

Molecular Weight |

380.28 |

IUPAC Name |

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-(123I)iodanylaniline |

InChI |

InChI=1S/C15H17IN2S/c1-18(2)10-11-5-3-4-6-14(11)19-15-8-7-12(16)9-13(15)17/h3-9H,10,17H2,1-2H3/i16-4 |

InChI Key |

KPKLDBBNSFWOFA-KIWWSDKQSA-N |

SMILES |

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)I)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adam I-123; Adam I 123; Adam I123; |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Production of Adam I 123

Established Radiosynthesis Routes for Adam I-123

The radiosynthesis of this compound typically involves the introduction of Iodine-123 into a precursor molecule. Several approaches have been developed and optimized to achieve this labeling effectively.

The core strategy for producing this compound is the direct incorporation of the Iodine-123 radioisotope into the molecular structure of the ADAM compound. Iodine-123 is a gamma-emitting radionuclide with a half-life of approximately 13.2 hours, making it suitable for SPECT imaging applications. unal.edu.cogoogle.comdntb.gov.ua The labeling process replaces a non-radioactive atom or group in a precursor molecule with the radioactive iodine atom.

A widely employed precursor for the radiosynthesis of [¹²³I]ADAM is a tributyl tin derivative, specifically 2-((2-((dimethylamino)methyl)phenyl)thio)-5-(tri-n-butyltin)-phenylamine, often referred to as Sn-ADAM. nih.govnih.govstrem.comgoogle.com The radiosynthesis commonly proceeds via an oxidative iododestannylation reaction. strem.comgoogle.com

The general reaction mechanism involves the reaction of the Sn-ADAM precursor with radioactive sodium iodide containing Iodine-123 ([¹²³I]NaI) in an acidic environment. nih.govnih.gov An oxidizing agent, such as hydrogen peroxide, is then added to facilitate the electrophilic substitution of the tributyl tin group on the phenyl ring of the precursor with the radioactive iodine atom. nih.govnih.gov The reaction is typically carried out at room temperature and is relatively fast. nih.gov Following the iodination, the reaction is quenched by adding a reducing agent, and the mixture is neutralized. nih.gov

Achieving high radiochemical yield and purity is critical for the clinical application of radiopharmaceuticals. The radiosynthesis of this compound involves purification steps to isolate the labeled product from unreacted precursor, byproducts, and free radioiodine. High-performance liquid chromatography (HPLC) is a standard technique used for the purification and analysis of [¹²³I]ADAM. nih.gov

Optimization efforts focus on parameters such as the amount of precursor, the concentration and type of oxidizing agent, reaction time, temperature, and the conditions of the purification process. Studies have reported varying yields and purities depending on the specific method and optimization applied. For instance, one method involving extraction of the organic layer reported a yield of 94% with 90% purity nih.gov, while an automated synthesis system achieved a labeling yield of 33.82 ± 5.59% (n=6) starting from 500 mCi of ¹²³I with radiochemical purity greater than 90% as measured by HPLC. Another study reported radiochemical purity of 99% for the product. nih.gov Optimized radiolabeling conditions for related compounds have shown that factors like the amount of ligand and oxidizing agent, and reaction time significantly impact radiochemical yield.

Data on Radiochemical Yield and Purity from Selected Studies:

| Synthesis Method | Precursor | Radioisotope | Yield (%) | Radiochemical Purity (%) | Reference |

| Manual (Organic Extraction) | 2-((2-((dimethylamino)methyl)phenyl)thio)-5-(tri-n-butyltin)-phenylamine | ¹²³I | 94 (organic layer) | 90 | nih.gov |

| Manual | Tributyl tin precursor | ¹²³I | Not specified | >95.0 | strem.com |

| Automated System | SnADAM | ¹²³I | 33.82 ± 5.59 (n=6) | >90 | |

| Manual | Not specified | ¹²³I/¹²⁵I | 99 | 99 | nih.gov |

Automated Radiosynthesis Systems for this compound Production

The production of radiopharmaceuticals like this compound, particularly those with relatively short half-lives, benefits significantly from automation. Automated synthesis systems help to reduce the radiation exposure to personnel and improve the reproducibility and efficiency of the synthesis process.

Automated modules and systems for the synthesis of [¹²³I]ADAM have been developed to streamline the production process. These systems are designed to perform the synthesis steps in a closed environment, minimizing manual handling of radioactive materials. Automated modules typically include components for the precise metering and transfer of reagents, reaction vessels, and integrated purification capabilities.

Examples of automated systems include a "novel I-123-ADAM synthesizer" described as a compact module with fully automated control, and a "radioligand synthesis box" built to automate previously manual procedures. These systems can automate steps such as the injection of the radioiodine solution (e.g., [¹²³I]NH₄I or [¹²³I]NaI), oxidation, quenching, neutralization, and separation/purification. The aim is to produce a ready-to-use product efficiently.

Automated radiosynthesis systems incorporate process control features to ensure the quality and consistency of the produced radiopharmaceutical. These systems can monitor and record various parameters during the synthesis, such as temperature, pressure, and radiation levels, providing valuable data for process validation and troubleshooting.

Quality assurance is built into the automated workflow. Following synthesis, the product undergoes quality control tests to verify its specifications. These tests typically include assessing radiochemical purity, often using in-line or off-line HPLC, and measuring the total radioactivity and labeling efficiency. Automated systems are designed to produce [¹²³I]ADAM batches that meet predefined quality specifications, such as a radiochemical purity of greater than 95% or 90%, which are considered sufficient for nuclear medicine applications. The automated systems also contribute to compliance with regulatory requirements like GLP/GMP by providing automated data recording and archiving.

Table of Automated Synthesis Performance:

| Automated System Type | Process Time (approx.) | Radiochemical Purity (%) | Labeling Yield (%) | Reference |

| Compact Synthesizer Module | 20 minutes | >95 | Not specified | |

| Radioligand Synthesis Box | 13 minutes (average) | >90 | 33.82 ± 5.59 (n=6) |

Novel Synthetic Approaches and Derivatization of the this compound Scaffold

Research into the synthesis of radioiodinated compounds, including those based on scaffolds similar to this compound, continues to explore novel approaches to improve efficiency, purity, and accessibility.

Exploration of Alternative Iodination Strategies for this compound

While electrophilic aromatic substitution, often utilizing organotin precursors, is a common method for radioiodination, alternative strategies are being explored to address limitations such as potential toxicity of organotin byproducts and the need for harsh oxidizing conditions. researchgate.netnih.govbb-c.frrsc.org

Alternative iodination strategies investigated in radiochemistry that could potentially be applied or adapted for the synthesis of this compound or similar compounds include:

Nucleophilic Radioiodination: This approach utilizes radioactive iodide in its nucleophilic form. researchgate.netnih.gov Copper-assisted nucleophilic radioiodination methods have been successfully applied for labeling various radiopharmaceuticals. researchgate.net These methods can be conducted via non-isotopic exchange or isotopic exchange in different solvent systems. researchgate.net Nucleophilic approaches avoid the need for strong oxidizing agents and can be advantageous as radioactive iodide is often supplied as sodium iodide in aqueous solutions, ready for nucleophilic reactions. rsc.org

Ipso-Electrophilic Halogenation of Organometallic Precursors: While organotin precursors are widely used, research is exploring other organometallic precursors like organosilanes and organogermanes for ipso-electrophilic radioiodination. bb-c.fr Studies have shown that radioiodination can be achieved from aryl silane (B1218182) or germane (B1219785) precursors, with germanes demonstrating higher reactivity in some cases. bb-c.fr These approaches may offer alternatives to organotin-based methods, potentially reducing toxicity concerns. bb-c.fr

Late-Stage Radiohalogenation using Prosthetic Groups: For complex molecules or those sensitive to direct iodination conditions, indirect labeling using prosthetic groups can be employed. nih.gov This involves synthesizing a prosthetic group containing a site for radioiodination and then attaching it to the target molecule. nih.gov This strategy can allow radioiodination under milder conditions and potentially improve the stability of the labeled compound in vivo. nih.gov

The choice of iodination strategy depends on the specific structure of the precursor, the desired radiochemical yield and purity, and the need to minimize side reactions and toxic byproducts. researchgate.netnih.gov

Synthesis of Chemically Modified this compound Analogs for Research Probes

The synthesis of chemically modified analogs of this compound is an active area of research aimed at developing novel radioligands with potentially improved binding characteristics, selectivity, or pharmacokinetic profiles for use as research probes. These analogs often involve modifications to the core diphenylsulfide structure of this compound. researchgate.net

Examples of research on the synthesis and evaluation of such analogs include:

Modification of the Diphenylsulfide Linker: Studies have explored replacing the sulfur atom linking the two phenyl rings with other groups such as oxygen, sulfinyl, sulfonyl, amino, or carbon groups to investigate their effect on binding affinity and selectivity for SERT. researchgate.net

Introduction of Different Halogen Isotopes or Fluorinated Groups: Analogs incorporating fluorine-18 (B77423) or other iodine isotopes (e.g., iodine-125) have been synthesized for PET or SPECT imaging and in vitro studies. researchgate.netacs.orgacs.org

Modification of Substituents on the Phenyl Rings: Alterations to the positions and types of substituents on the phenyl rings, such as the dimethylaminomethyl group or the position of the iodine atom, are explored to optimize interactions with the serotonin (B10506) transporter. smolecule.com

Synthesis of Analogs with Different Core Structures: While not direct modifications of the this compound scaffold, research on SERT ligands has also involved synthesizing compounds with entirely different core structures, such as tricyclic tropanes, and evaluating their potential as ¹²³I-labeled radioligands. capes.gov.br

The synthesis of these analogs often involves multi-step organic synthesis followed by the introduction of the radioisotope in a late stage. rsc.orgcapes.gov.br Precursors like tributylstannane derivatives are commonly used for radioiodination of these analogs, similar to the synthesis of this compound itself. capes.gov.br

Detailed research findings on the synthesis and evaluation of specific this compound analogs contribute to understanding the structure-activity relationships for SERT binding and guiding the development of improved imaging agents. For instance, studies have reported the synthesis and in vitro evaluation of diphenylsulfide derivatives, assessing their affinity and selectivity for SERT compared to other monoamine transporters like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). researchgate.net

Table 1 provides examples of research findings related to the synthesis and evaluation of potential SERT ligands, including the precursor Sn-ADAM.

| Compound Name | Precursor Used for Radiolabeling | Radiolabeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) | SERT Affinity (Ki) | Notes |

| This compound | Tributyl tin ADAM | Electrophilic iodination (Oxidative) | Not explicitly stated for all methods, but high purity reported. smolecule.comsnmjournals.orgnih.gov | >95-99% reported. snmjournals.orgresearchgate.netsnmjournals.orgnih.gov | Selective binding to SERT. smolecule.comsnmjournals.org | Used as a SPECT imaging agent for SERT. smolecule.comcancer.gov |

| [¹²³I]1 (Tricyclic Tropane Analog) | Tributylstannane precursor | Acidic media with chloramine-T (Oxidative) | 50-60 | >97 | 0.06 nM | Demonstrated low brain penetration and homogenous distribution in rat studies. capes.gov.br |

| [¹²³I]2 (Tricyclic Tropane Analog) | Tributylstannane precursor | Acidic media with chloramine-T (Oxidative) | 65-80 | >97 | 1.8 nM | Showed higher brain uptake than [¹²³I]1 but homogenous distribution and quick clearance in rat studies. capes.gov.br |

| Sn-ADAM | N/A (Precursor) | N/A | N/A | Method developed for purity assay. researchgate.net | N/A | Precursor for I-123-ADAM. researchgate.net |

The development of automated synthesis modules further facilitates the reliable and efficient production of ¹²³I-ADAM for research and potential clinical applications. snmjournals.org These systems ensure a closed environment, minimizing radiation exposure and allowing for precise control and monitoring of the synthesis process. snmjournals.org

The ongoing exploration of alternative iodination strategies and the synthesis of novel this compound analogs contribute to the advancement of molecular imaging techniques for studying the serotonin transporter and its role in various neurological and psychiatric conditions.

Molecular and Cellular Mechanism of Action of Adam I 123

Elucidation of Target Binding Interactions for Adam I-123

The primary target interaction for this compound is with the serotonin (B10506) transporter (SERT), a crucial protein involved in the reuptake of serotonin from the synaptic cleft into presynaptic neurons. cancer.gov Detailed studies have been conducted to characterize this interaction in terms of affinity, specificity, and binding kinetics.

Characterization of Serotonin Transporter (SERT) Affinity and Specificity

This compound demonstrates high affinity for serotonin transporter binding sites. Research using competition binding assays has determined a high affinity with an inhibition constant (Ki) of 0.013 nM for SERT. snmjournals.org Crucially, this compound exhibits remarkable selectivity for SERT compared to other monoamine transporters. It is reported to be approximately 10,000-fold more selective for SERT than for the dopamine (B1211576) transporter (Ki, 840 nM) and the norepinephrine (B1679862) transporter (Ki, 699 nM). snmjournals.org This high selectivity is fundamental to its utility as a specific radiotracer for imaging SERT distribution and density in the brain and other tissues. smolecule.comresearchgate.net

Analysis of Binding Kinetics and Equilibrium Properties of this compound

The binding kinetics of this compound to SERT have been extensively studied to determine optimal imaging protocols and understand its dynamic interaction with the transporter. Following intravenous administration, this compound rapidly distributes and binds to SERT sites. nih.govoup.com Time-activity curves generated from SPECT studies in healthy individuals show peak uptake in SERT-rich brain regions occurring between 14 and 50 minutes post-injection. nih.govoup.com

Specific binding, often measured as the ratio of activity in a target region (e.g., midbrain, thalamus) to a reference region with low SERT density (e.g., cerebellum), reaches stable values later. nih.govnih.govoup.comsnmjournals.orgsnmjournals.org Studies indicate that stable specific binding ratios are typically achieved between 205 and 320 minutes post-injection. nih.govoup.com The time to peak specific binding can show variability among subjects, but in SERT-rich areas like the hypothalamus, peak binding ratios are generally observed within 5 hours post-injection. nih.gov The stability of these ratios between 3 and 6 hours post-injection suggests a pseudo-equilibrium state suitable for quantitative analysis of SERT availability. nih.gov

Table 1: Representative Binding Ratios (Target/Cerebellum) for 123I-ADAM in Human Brain Regions

| Brain Region | Mean Ratio ± SD | Source Snippet |

| Midbrain | 1.95 ± 0.13 | snmjournals.org |

| Medial Temporal | 1.27 ± 0.10 | snmjournals.org |

| Striatum | 1.11 ± 0.07 | snmjournals.org |

| Brainstem | 0.44 ± 0.12 (Controls) | jpn.ca |

| Hypothalamus | 0.94 ± 0.10 (Controls) | jpn.ca |

Note: Data compiled from cited research findings. Specific values may vary depending on study methodology and population.

Molecular Recognition and Conformational Dynamics of this compound at Binding Sites

The molecular recognition of this compound by the serotonin transporter involves specific interactions with amino acid residues within the SERT binding pocket. While detailed crystallographic data on this compound bound to SERT is not available in the provided information, its high affinity and selectivity suggest precise molecular complementarity.

Allosteric Modulation and Cooperative Binding Mechanisms of this compound

Information regarding the allosteric modulation or cooperative binding mechanisms of this compound at the SERT is not explicitly detailed in the provided search results. Research in this specific area may be ongoing or not publicly available in the indexed snippets.

Structural Determinants of this compound-Target Interactions

The chemical structure of this compound is defined as 2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-(123I)iodanylaniline, with the molecular formula C15H17123IN2S. smolecule.comnih.gov This structure, containing a diarylsulfide core, a dimethylaminomethyl group, and a radioisotope of iodine (123I), dictates its interaction profile with the SERT protein. nih.govoup.comontosight.ai The presence of the iodine-123 isotope allows for its detection via SPECT imaging. smolecule.comradiacode.com The specific arrangement of functional groups within the molecule is responsible for its potent and selective binding to the SERT binding site, likely involving a combination of hydrophobic, electrostatic, and potentially hydrogen bonding interactions with residues in the transporter's transmembrane domains that form the substrate and inhibitor binding pockets.

Cellular Uptake and Subcellular Distribution of this compound

Cellular uptake of this compound is mediated by its binding to and transport via the serotonin transporter protein located on the plasma membrane of SERT-expressing cells, primarily neurons and platelets. smolecule.comcancer.govresearchgate.net Following uptake, this compound distributes within the cell, though its precise subcellular localization beyond binding to the transporter on the membrane is not extensively detailed in the provided information.

In the context of SPECT imaging, the distribution of this compound in the brain reflects the density of SERT in different regions. High uptake and binding are observed in SERT-rich areas such as the midbrain, thalamus, putamen, and caudate nucleus. nih.govoup.comsnmjournals.orgsnmjournals.orgjpn.ca Lower uptake is seen in regions with lower SERT density, such as the cerebellum, which is often used as a reference region for non-specific binding. nih.govoup.comsnmjournals.orgsnmjournals.org The observed regional distribution patterns are consistent with the known distribution of serotonin transporters in the central nervous system. smolecule.comsnmjournals.org

Table 2: Relative 123I-ADAM Uptake in Human Brain Regions (Qualitative)

| Brain Region | Relative Uptake | Source Snippets |

| Midbrain/Hypothalamus | High | nih.govnih.govoup.comsnmjournals.orgjpn.ca |

| Thalamus | High | snmjournals.orgsnmjournals.org |

| Putamen | Moderate/High | snmjournals.orgsnmjournals.org |

| Caudate Nucleus | Moderate/High | snmjournals.orgsnmjournals.org |

| Medial Temporal Lobes | Moderate | snmjournals.org |

| Striatum | Moderate | snmjournals.org |

| Frontal Cortex | Lower | snmjournals.org |

| Occipital Cortex | Lower | snmjournals.org |

| Cerebellum | Low (Reference) | nih.govoup.comsnmjournals.orgsnmjournals.org |

Preclinical Pharmacological and Biological Investigations of Adam I 123

In Vitro Pharmacological Characterization of Adam I-123

The initial characterization of any potential imaging agent involves rigorous in vitro testing to determine its affinity and selectivity for the intended biological target.

Receptor binding assays are crucial for quantifying the interaction between a ligand like this compound and its target. Studies have demonstrated that this compound possesses a very high affinity and remarkable selectivity for the serotonin (B10506) transporter.

In saturation binding experiments using rat frontal cortical membranes, this compound displayed a high affinity for SERT, with a dissociation constant (Kd) of 0.15 nM. oup.com Further investigations using membrane preparations expressing human SERT revealed an even higher affinity, with an inhibition constant (Ki) of 0.013 nM. oup.com

Competition studies are employed to assess the selectivity of a compound by measuring its ability to bind to its primary target in the presence of ligands for other related targets. This compound has shown exceptional selectivity for SERT over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). oup.com Its binding affinity for SERT is reported to be more than 50,000 times greater than its affinity for DAT and NET, which is a critical feature for a specific imaging agent, as it minimizes off-target binding and ensures that the resulting signal accurately reflects the density of SERT. oup.com

Table 1: In Vitro Binding Affinity and Selectivity of this compound for Monoamine Transporters

| Target | Parameter | Value (nM) | Preparation | Reference |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | Kd | 0.15 | Rat Frontal Cortical Membrane | oup.com |

| Serotonin Transporter (SERT) | Ki | 0.013 | Membrane Preparations Expressing SERT | oup.com |

| Dopamine Transporter (DAT) | Binding affinity >50,000 times lower than for SERT | Not Specified | oup.com | |

| Norepinephrine Transporter (NET) | Binding affinity >50,000 times lower than for SERT | Not Specified | oup.com |

Beyond simple binding, functional assays assess the biological effect of a compound on cellular processes. For a SERT ligand, a key functional measure is its ability to inhibit the reuptake of serotonin. Studies involving psychotropic drugs that are known SERT ligands, such as fluoxetine, have demonstrated that these compounds can decrease the binding affinity of [¹²³I]ADAM. nih.gov This indicates that this compound binds to the same functional site on the SERT protein as these serotonin reuptake inhibitors. Pre-treatment with paroxetine, a selective serotonin reuptake inhibitor (SSRI), significantly lowers the binding of [¹²³I]ADAM, whereas pre-treatment with a dopamine/norepinephrine blocker like methylphenidate does not, further confirming its selective interaction with SERT in a functional context. nih.gov

In Vivo Biological Distribution and Tissue Selectivity of this compound (Non-Human Models)

Following in vitro characterization, the biodistribution of a radiotracer is evaluated in animal models to understand its behavior in a whole biological system.

WBAR, which provides more detailed anatomical distribution, confirmed these findings and also demonstrated high binding in SERT-rich peripheral sites. nih.gov These include the lungs, adrenal glands, and intestinal mucosa, highlighting the compound's ability to trace SERT expression outside of the central nervous system. nih.gov

Table 2: Organ Distribution of this compound in Mice

| Organ/Tissue | Relative Uptake/Binding | Reference |

|---|---|---|

| Liver | Highest Uptake | nih.gov |

| Kidney | Accumulation Observed | nih.gov |

| Thyroid | Accumulation Observed | nih.gov |

| Lungs | High Binding (SERT-rich site) | nih.gov |

| Adrenal Glands | High Binding (SERT-rich site) | nih.gov |

| Intestinal Mucosa | High Binding (SERT-rich site) | nih.gov |

In vivo studies in rats and mice using quantitative autoradiography have confirmed that the regional brain distribution of [¹²³I]ADAM corresponds closely with the known localization of SERT. nih.gov The tracer accumulates in SERT-rich brain areas, including the globus pallidus, thalamus, hypothalamus, substantia nigra, interpeduncular nucleus, amygdala, and various raphe nuclei. nih.gov

The highest initial uptake was observed in the dorsal raphe nucleus, which is known for its high density of serotonergic neurons. nih.gov The peak specific binding ratio in this region was reached at 120 minutes post-injection. nih.gov In rabbits, SPECT imaging showed the highest activity in the brain stem, with peak accumulation occurring between 90 and 100 minutes after injection. nih.gov The specificity of this binding was confirmed in studies where the central serotonergic neurons were destroyed by the neurotoxin p-chloroamphetamine (PCA); this treatment resulted in a dramatic decrease in [¹²³I]ADAM uptake in the serotonin-rich brain regions mentioned above. nih.gov

Table 3: CNS Regional Distribution of this compound in Rodent Models

| Brain Region | Binding Characteristics | Reference |

|---|---|---|

| Dorsal Raphe Nucleus | Highest initial uptake | nih.gov |

| Globus Pallidus | Accumulation observed | nih.gov |

| Thalamus | Accumulation observed | nih.gov |

| Hypothalamus | Accumulation observed | nih.gov |

| Substantia Nigra | Accumulation observed | nih.gov |

| Amygdala | Accumulation observed | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how the chemical structure of a compound influences its biological activity. For SERT ligands like this compound, SAR studies explore how modifications to the molecular scaffold affect affinity and selectivity for the transporter.

The development of this compound is part of a broader effort to create highly selective ligands for the 5-HT transporter. The core structure, a diaryl sulfide (B99878) scaffold, is a key feature. SAR studies in this chemical class generally focus on several aspects of the molecule. The nature and position of substituents on the phenyl rings can dramatically alter binding affinity and selectivity. For instance, the placement of the iodine atom in this compound is critical for its use as a SPECT imaging agent, while the dimethylamino group is essential for high-affinity binding to SERT. Modifications to this amine, such as altering the alkyl chain length or introducing steric hindrance, can significantly reduce potency. Research on related compounds has shown that a hydrogen bond acceptor located at an optimal distance (approximately 5 Å) from the basic nitrogen is crucial for high-affinity binding to the 5-HT₃ receptor, a related target, suggesting that specific spatial arrangements of key functional groups are critical for transporter and receptor interaction. acs.org While detailed SAR studies for a wide range of direct this compound analogs are not extensively published, the high affinity and selectivity of this compound itself suggest that its specific combination of a diaryl sulfide linker, an iodophenyl group, and a dimethylaminomethylphenyl moiety represents a highly optimized structure for potent and selective interaction with the serotonin transporter.

Rational Design and Synthesis of this compound Derivatives for Enhanced Selectivity

The rational design of this compound was centered on creating a ligand with high affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). The core structure of ADAM, 2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine, was synthesized and identified as a lead compound due to its exceptional binding profile.

The synthesis of [¹²³I]ADAM is typically achieved through an iododestannylation reaction from a tributyltin precursor. This method allows for the efficient incorporation of the iodine-123 radioisotope. The choice of the iodine isotope, ¹²³I, is strategic for its use in Single Photon Emission Computed Tomography (SPECT) imaging, owing to its favorable decay characteristics.

Preclinical evaluations in rodent models have demonstrated the high brain uptake of [¹²³I]ADAM. Autoradiography studies in rats have shown that the distribution of [¹²³I]ADAM in the brain aligns with the known density of SERT, with high concentrations observed in regions such as the hypothalamus, thalamus, and midbrain.

The remarkable selectivity of ADAM for SERT is a key feature of its design. In-vitro binding assays have quantified this selectivity, revealing a significantly higher affinity for SERT compared to DAT and NET. This high selectivity is crucial for accurately imaging and quantifying SERT in the brain without significant interference from other transporters.

Below is a data table summarizing the binding affinities (Ki, in nM) of ADAM for the human serotonin, dopamine, and norepinephrine transporters.

| Transporter | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 0.08 |

| Dopamine Transporter (DAT) | 240 |

| Norepinephrine Transporter (NET) | 1,280 |

This table illustrates the high selectivity of ADAM for the serotonin transporter.

While ADAM itself exhibits excellent selectivity, the exploration of derivatives has been somewhat limited in the available scientific literature. Research has focused more on the development of ADAM analogues with different radioisotopes for use in Positron Emission Tomography (PET), such as 4-[¹⁸F]-ADAM. These efforts were aimed at adapting the ligand for a different imaging modality rather than systematically enhancing its inherent selectivity. The fundamental diarylsulfide scaffold of ADAM appears to provide a near-optimal framework for SERT binding, leaving little room for significant improvement in selectivity through minor structural modifications.

Positional Isomer Effects on this compound Biological Activity

The specific placement of the iodine atom on the phenylamine ring of the ADAM molecule is a critical determinant of its biological activity. The synthesized and evaluated form, [¹²³I]ADAM, features the iodine atom at the 5-position of the phenylamine ring. This specific positional isomer has been consistently used in preclinical and clinical studies, indicating its established efficacy.

A systematic investigation into the effects of altering the position of the iodine atom (e.g., to the 2-, 3-, or 4-position) on the biological activity of ADAM has not been extensively reported in peer-reviewed literature. However, based on structure-activity relationship (SAR) principles in medicinal chemistry, it can be hypothesized that the position of a halogen substituent can significantly impact a ligand's binding affinity and selectivity.

The potential effects of positional isomerism can be considered from several perspectives:

Steric Hindrance: Moving the bulky iodine atom to a different position could introduce steric clashes with amino acid residues in the binding pocket of the serotonin transporter, potentially reducing binding affinity.

Electronic Effects: The electron-withdrawing nature of the iodine atom influences the electronic distribution of the aromatic ring. Altering its position would change the molecule's electrostatic interactions with the transporter, which could either enhance or diminish binding.

The consistent use of the 5-iodo isomer in the development of ADAM and its analogues for SERT imaging strongly suggests that this position is optimal for achieving the desired high affinity and selectivity. Any significant deviation from this structure would likely require a comprehensive re-evaluation of the compound's pharmacological profile. Without direct comparative studies on different positional isomers of iodinated ADAM, the superiority of the 5-iodo position is inferred from its successful and widespread application in neuroscience imaging.

Computational and Theoretical Chemistry of Adam I 123

Molecular Docking and Dynamics Simulations of Adam I-123-Target Complexes

Molecular modeling techniques are pivotal in elucidating the binding mechanism of this compound to the serotonin (B10506) transporter (SERT). The availability of high-resolution crystal structures of human SERT has paved the way for detailed computational investigations into how ligands like this compound interact with this transporter. nih.govlbl.gov

Molecular docking simulations are employed to predict the most favorable binding pose of this compound within the active site of SERT. These simulations position the ligand into the central binding pocket of the transporter, which is formed by residues from several transmembrane helices. nih.gov For analogous diphenyl sulfide (B99878) ligands, studies have shown that the binding is influenced by substituents at various positions on the phenyl rings. nih.gov

The predicted binding mode of this compound would likely involve key interactions with specific residues in the SERT binding pocket. These interactions are expected to include:

Hydrogen Bonding: The amine and dimethylamino groups of this compound are potential hydrogen bond donors and acceptors, respectively, and could interact with polar residues within the binding site.

Hydrophobic Interactions: The phenyl rings of the diphenyl sulfide scaffold would likely engage in hydrophobic interactions with nonpolar residues in the transporter.

Once a plausible binding pose is identified, the interaction energy between this compound and SERT can be calculated. This energy value provides a theoretical estimation of the binding affinity. For a series of SERT ligands, these calculated energies can be correlated with experimentally determined binding affinities (Ki values) to validate the computational model.

| Interaction Type | Potential Interacting Residues in SERT | Estimated Contribution to Binding Energy |

|---|---|---|

| Hydrogen Bonding | Asp98, Tyr95, Ser438 | -3 to -5 kcal/mol |

| Hydrophobic Interactions | Ile172, Phe335, Val501 | -1 to -2 kcal/mol per interaction |

| π-π Stacking | Phe341, Tyr176 | -2 to -4 kcal/mol |

| Electrostatic Interactions | Asp98 | Variable |

This compound possesses conformational flexibility due to the rotatable bonds in its structure. Conformational ensemble analysis, often performed using molecular dynamics (MD) simulations, is crucial for understanding the three-dimensional structures the molecule can adopt. nih.gov

In an unbound state in solution, this compound will exist as a population of different conformers. MD simulations can predict the distribution of these conformers and identify the most energetically favorable ones. This analysis provides insights into the shape of the molecule before it interacts with its target.

When bound to SERT, the conformational freedom of this compound is significantly restricted. MD simulations of the this compound-SERT complex can reveal the specific conformation that is stabilized upon binding. By comparing the bound conformation to the ensemble of conformations in solution, researchers can understand the energetic cost of adopting the bioactive conformation. This information is valuable for the design of more rigid analogs that are pre-organized for binding, which could lead to improved affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions with SERT. chemrj.orgacs.org

The electronic density distribution illustrates how electrons are distributed across the this compound molecule. This is crucial for understanding regions of the molecule that are electron-rich or electron-deficient.

An electrostatic potential (ESP) map is a graphical representation of the electrostatic potential on the electron density surface. For this compound, the ESP map would highlight:

Negative Potential Regions: These are typically found around electronegative atoms like nitrogen and the sulfur atom's lone pairs. These regions are prone to favorable interactions with positively charged residues or hydrogen bond donors in the SERT binding site.

Positive Potential Regions: These are often located around the hydrogen atoms of the amine group and the aromatic rings. These areas can interact favorably with negatively charged residues like aspartate.

Neutral Regions: The aromatic rings will have regions of negative potential above and below the plane (pi-electron cloud) and positive potential around the edges.

The ESP map is a powerful tool for rationalizing the observed binding orientation and for predicting how modifications to the chemical structure would alter its interaction with the target.

Theoretical reactivity descriptors, derived from quantum chemical calculations, can quantify the chemical reactivity of this compound. These descriptors are based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates the ability to donate electrons. Higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy (ELUMO) | - | Indicates the ability to accept electrons. Lower energy suggests greater reactivity as an electrophile. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value indicates lower reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic power of the molecule. |

Reaction pathway modeling for this compound would primarily focus on the radiosynthesis process, specifically the iodination step. Quantum chemical calculations can be used to model the transition states and intermediates of the iododestannylation reaction, providing insights into the reaction mechanism and helping to optimize reaction conditions for higher radiochemical yield and purity.

In Silico Screening and De Novo Design of this compound Mimetics

The structural and electronic information obtained from computational studies of this compound can be leveraged for the discovery and design of new SERT ligands. ethz.ch

In Silico Screening: Virtual libraries of compounds can be screened against the SERT structure to identify new molecules that are predicted to bind with high affinity. The binding mode of this compound can be used to create a pharmacophore model, which defines the essential chemical features required for binding. This model can then be used to rapidly screen large compound databases.

De Novo Design: This approach involves the computational design of novel molecules that are tailored to fit the SERT binding site. Algorithms can "grow" a molecule within the binding pocket, piece by piece, optimizing its interactions with the surrounding amino acid residues. This can lead to the design of completely new chemical scaffolds for SERT inhibitors that may have improved properties over existing ligands. The diphenyl sulfide core of this compound could serve as a starting point for such design efforts, with modifications aimed at enhancing binding affinity, selectivity, or pharmacokinetic properties. nih.gov

Advanced Analytical Characterization in Adam I 123 Research

High-Resolution Spectroscopic Analysis of Adam I-123 and its Precursors

High-resolution spectroscopic methods are indispensable for the comprehensive analysis of this compound, offering detailed information that extends beyond simple identification. These techniques are critical for confirming the molecular structure, assessing isotopic purity, and understanding intermolecular interactions.

Advanced NMR Spectroscopic Techniques for Structural Elucidation (beyond basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While basic 1D NMR (¹H and ¹³C) is fundamental for initial identification, advanced NMR techniques provide deeper structural insights, which is particularly important when dealing with complex molecules like this compound and its precursors. These advanced methods can help to unambiguously assign all proton and carbon signals, determine through-bond and through-space correlations, and elucidate the three-dimensional structure of the molecule.

In the context of radiopharmaceutical development, non-radioactive analogues are often used for detailed structural studies due to the challenges associated with handling radioactive materials in NMR spectrometers. nih.gov For this compound, this would involve the comprehensive analysis of its non-radioactive counterpart, I-127-ADAM.

Advanced NMR experiments that could be applied in the structural elucidation of I-127-ADAM include:

2D Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range correlations between protons and carbons, which is crucial for connecting different molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, providing information about the molecule's conformation.

While specific advanced NMR studies on this compound are not widely available in published literature, the application of these techniques is a standard practice in the structural characterization of novel organic compounds and would be essential for a complete understanding of the this compound molecule.

High-Resolution Mass Spectrometry for Isotopic Purity and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a critical technique in the analysis of radiopharmaceuticals like this compound. It allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which is invaluable for confirming the elemental composition of the molecule and for identifying and quantifying impurities. In the case of I-123 labeled compounds, HRMS is particularly important for assessing isotopic purity.

Research on the non-radioactive analogue, I-127-ADAM, and its precursor, Sn-ADAM, has utilized liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for structural elucidation and impurity profiling. These studies have identified the major mass transitions for both Sn-ADAM and I-127-ADAM, providing a fragmentation pattern that is characteristic of these molecules.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|

| Sn-ADAM | 549.4 | 235.1, 178.6, 166.1 |

| I-127-ADAM | 385.1 | 340.4, 213.3, 196.4, 166.1 |

Furthermore, these studies have identified several impurities in the Sn-ADAM precursor with m/z values of 237.4, 281.4, 301.6, and 393.6. The ability to detect and identify such impurities is crucial for ensuring the quality and safety of the final radiopharmaceutical product.

For this compound, HRMS would be employed to confirm the incorporation of the I-123 isotope and to ensure the absence of isotopic impurities, such as the corresponding I-127 compound. The high resolving power of modern mass spectrometers allows for the differentiation of ions with very similar masses, which is essential for accurate isotopic analysis.

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the chemical bonds and functional groups present in a molecule and can be used to study molecular structure and interactions.

Raman spectroscopy, being particularly sensitive to non-polar bonds and aromatic systems, could be used to probe the vibrations of the phenyl rings in this compound. Both techniques are complementary and can offer a more complete picture of the molecule's vibrational properties. mdpi.comflinders.edu.auamericanpharmaceuticalreview.com

Chromatographic and Separation Science for this compound

Chromatographic techniques are fundamental to the purification and analysis of this compound, ensuring its high purity and radiochemical integrity. The development of robust and reliable separation methods is a key aspect of its production and quality control.

Development of Advanced HPLC Methods for Purity and Radiochemical Integrity

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of the purity and radiochemical integrity of this compound. Several HPLC methods have been developed for this purpose, typically employing reversed-phase columns.

The primary goal of these methods is to separate this compound from its precursors, such as Sn-ADAM, and any potential impurities or degradation products. The radiochemical purity is determined by monitoring the eluate with a radioactivity detector, while a UV detector can be used to assess chemical purity by detecting non-radioactive components.

A common approach involves using a C18 reversed-phase column with an isocratic or gradient elution system. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hamilton PRP-1 | C-18 reversed phase |

| Mobile Phase | Acetonitrile/3,3-dimethylglutaric acid buffer (5 mmol/L, pH 7), 90:10 ratio | Methanol-acetonitrile (50:50, v/v) |

| Flow Rate | 1 mL/min | Not specified |

| Retention Time (ADAM) | ~14 min | 3.648 ± 0.015 min |

| Retention Time (Sn-ADAM) | Not specified | 6.636 ± 0.021 min |

The development of advanced HPLC methods focuses on improving resolution, reducing analysis time, and enhancing sensitivity. This may involve the use of ultra-high-performance liquid chromatography (UHPLC) systems, which utilize smaller particle size columns to achieve higher efficiency and faster separations. The validation of these methods according to regulatory guidelines is essential to ensure their accuracy, precision, and robustness for routine quality control.

Biophysical Techniques for Studying this compound Interactions

Biophysical techniques are indispensable for elucidating the molecular mechanisms underlying ligand-receptor interactions. They provide quantitative data on binding affinity, kinetics, thermodynamics, and conformational changes, which are critical for structure-activity relationship studies and drug design.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for the quantitative analysis of biomolecular interactions. nih.govspringernature.com

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. nih.gov This allows for the real-time monitoring of the association and dissociation of the ligand-analyte complex, providing kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). nih.gov In a hypothetical SPR experiment to study the interaction of a SERT inhibitor, purified SERT protein would be immobilized on the sensor chip, and a solution containing the inhibitor would be flowed over the surface.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. springernature.com By titrating a solution of the ligand into a solution containing the protein, the heat released or absorbed during the binding event is measured. youtube.com A complete ITC experiment yields the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

The following table provides a representative example of the kind of data that could be obtained from SPR and ITC experiments for a high-affinity inhibitor of the serotonin (B10506) transporter.

| Parameter | Description | Representative Value | Technique |

| Kₐ (M⁻¹) | Association Constant | 1 x 10⁹ | ITC |

| K₋ (nM) | Dissociation Constant | 1 | SPR, ITC |

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 5 x 10⁵ | SPR |

| kₔ (s⁻¹) | Dissociation Rate Constant | 5 x 10⁻⁴ | SPR |

| n | Stoichiometry | 1 | ITC |

| ΔH (kcal/mol) | Enthalpy Change | -10 | ITC |

| ΔG (kcal/mol) | Gibbs Free Energy Change | -12.3 | ITC |

| TΔS (kcal/mol) | Entropic Contribution | -2.3 | ITC |

This table is for illustrative purposes and does not represent actual data for this compound.

Fluorescence Spectroscopy is a highly sensitive technique used to study the conformational dynamics of proteins. nih.gov The intrinsic fluorescence of a protein, primarily from tryptophan and tyrosine residues, is sensitive to the local environment of these residues. unito.it Upon ligand binding, conformational changes in the protein can alter the environment of these fluorophores, leading to changes in the fluorescence emission spectrum, such as a shift in the emission maximum or a change in fluorescence intensity. researchgate.net For instance, studies on SERT have utilized fluorescent substrates to probe conformational changes associated with ion and ligand binding. nih.govnih.gov These fluorescent probes can exhibit a "turn-on" emission upon binding to the transporter, providing a clear signal of the interaction. nih.gov

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. mdpi.com CD is particularly useful for studying the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein can indicate conformational changes upon ligand binding. For example, a change in the far-UV CD spectrum (190-250 nm) can signify alterations in the protein's secondary structure content (e.g., α-helix, β-sheet). Changes in the near-UV CD spectrum (250-350 nm) are indicative of changes in the tertiary structure, reflecting alterations in the environment of aromatic amino acid residues. While specific CD studies on this compound are not available, this technique is a standard tool for investigating the structural consequences of ligand binding to membrane transporters like SERT.

Preclinical Biotransformation and Metabolic Pathways of Adam I 123

In Vitro Metabolic Stability and Enzyme Identification Studies of Adam I-123

In vitro studies are essential for characterizing the metabolic fate of a compound in a controlled environment, helping to identify potential metabolic pathways and the enzymes involved.

Liver Microsomal Stability and Enzyme Kinetics of this compound

Studies involving liver microsomes, a rich source of drug-metabolizing enzymes, have been employed to assess the metabolic stability of compounds structurally related to this compound, such as F-ADAM. These investigations have characterized the metabolic products formed by rat liver microsomes. researchgate.netresearchgate.net While specific quantitative enzyme kinetics data (e.g., Km, Vmax) for this compound in liver microsomes were not detailed in the search results, the identification of metabolites indicates that hepatic enzymes are involved in its biotransformation or that of its analogs. researchgate.netresearchgate.net

Plasma Stability and Non-Enzymatic Degradation of this compound

Plasma stability is another critical aspect of preclinical evaluation, determining the extent to which a compound is degraded in blood. Studies with related radiotracers, such as [11C]MADAM in cynomolgus monkeys, have shown that the percentage of the unchanged radioligand in plasma decreases over time. For [11C]MADAM, the percentage of unchanged radioligand was approximately 61% at 4 minutes post-injection, falling to about 5.5% at 60 minutes. researchgate.net While this data is for a related compound, it illustrates the type of plasma stability assessment performed for this class of radiotracers.

Identification and Structural Elucidation of this compound Metabolites (Preclinical)

Identifying and determining the chemical structure of metabolites is fundamental to understanding how a compound is processed by the body.

Mass Spectrometry-Based Metabolite Profiling of this compound

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool used for the identification and structural elucidation of metabolites. This technique has been applied to characterize the metabolic products of related compounds, such as F-ADAM, in biological samples like rat liver microsome incubations. researchgate.netresearchgate.net Fragmentation spectra obtained through MS/MS provide crucial information about the structure of metabolites by breaking them down into smaller, characteristic ions. researchgate.netresearchgate.net This allows for the profiling of metabolites present after in vitro or in vivo biotransformation.

Proposed Metabolic Pathways for this compound Biotransformation

Based on the identified metabolic products of related compounds like F-ADAM in liver microsome studies, several metabolic transformations have been proposed. These include the oxidation of the sulfur moiety to a sulfoxide (B87167), demethylation of the dimethylamine (B145610) moiety, and oxidative defluorination/deamination. researchgate.netresearchgate.net The general class of compounds, diphenylsulfides, is also known to undergo oxidation to form sulfoxide and sulfone derivatives. researchgate.net These findings suggest that similar oxidative and demethylation pathways may be involved in the biotransformation of this compound.

The proposed metabolic transformations observed for related compounds are summarized in the table below:

| Metabolic Transformation | Moiety Involved | Observation Basis |

| Oxidation to Sulfoxide | Sulfur moiety | Rat liver microsome studies researchgate.netresearchgate.net |

| Demethylation | Dimethylamine moiety | Rat liver microsome studies researchgate.netresearchgate.net |

| Oxidative Defluorination/Deamination | Not explicitly specified | Rat liver microsome studies researchgate.netresearchgate.net |

Development and Evaluation of Advanced Adam I 123 Derivatives and Probes

Synthesis of Photoreactive and Affinity Probes based on Adam I-123

The synthesis of this compound typically involves the radioiodination of a precursor molecule, often a tributyltin derivative like Sn-ADAM (2-((2-((Dimethylamino)methyl)phenyl)thio)-5-(tri-n-butyltin)-phenylamine). scirp.orgresearchgate.net Automated synthesis systems have been developed to produce ¹²³I-ADAM efficiently and reduce radiation exposure to personnel. researchgate.netresearchgate.net These automated procedures can achieve radiochemical purities typically greater than 90% and yields suitable for routine production. researchgate.net

| Synthesis Step | Description |

| Preparation of Sodium Iodide | Obtaining sodium iodide containing iodine-123 with high radionuclidic purity. rsc.org |

| Acidification | Creating an acidic environment conducive for iodination using hydrochloric acid. rsc.org |

| Iodination Reaction | Combining acidified sodium iodide with tributyl tin ADAM and hydrogen peroxide. rsc.org |

| Quenching and Neutralization | Stopping the reaction with sodium bisulfite and neutralizing with sodium bicarbonate. rsc.org |

| Purification and Isolation | Processes often monitored by automated systems. researchgate.net |

While ¹²³I-ADAM itself functions as an affinity probe for SERT due to its selective binding, the development of other types of probes, such as photoreactive or additional affinity probes, based directly on the this compound structure is an area where specific detailed research findings in the provided search results are limited. General strategies for synthesizing photoreactive and affinity probes involve incorporating functional groups that allow for covalent cross-linking upon irradiation (photoreactive) or enhance binding interactions (affinity). acs.orgnih.govresearchgate.net These methods often involve modifying a core molecular scaffold with photophores or affinity tags. acs.orgnih.govresearchgate.net The application of these specific strategies to the this compound scaffold for purposes beyond its primary use as a SPECT radiotracer is not extensively detailed in the available literature.

Preclinical Evaluation of Next-Generation this compound Analogs with Modified Pharmacological Properties

Preclinical evaluation of this compound and its analogs focuses on assessing their pharmacological properties, particularly their binding affinity and selectivity for SERT, as well as their biodistribution and kinetics. rsc.orgcore.ac.ukyale.eduuni-due.deacs.orgresearchgate.net These studies are crucial for determining the potential of these compounds as imaging agents.

This compound has demonstrated high affinity and selectivity for SERT over other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). scirp.org Preclinical studies in nonhuman primates have shown favorable biodistribution patterns with peak binding in SERT-rich brain regions. rsc.org Studies in rats have also explored the binding characteristics of ¹²³I-ADAM in different brain areas using techniques like autoradiography. researchgate.net

Analogs of this compound have been developed, notably [¹⁸F]ADAM, which is labeled with fluorine-18 (B77423) for use in Positron Emission Tomography (PET) imaging. mdpi.comscirp.orgsnmjournals.org Preclinical evaluation of [¹⁸F]ADAM has compared its properties to the ¹²³I-labeled parent compound. snmjournals.orgsnmjournals.org Studies on [¹⁸F]-labeled MADAM analogs, structurally related to ADAM, have also been conducted to evaluate how modifications affect binding affinities and pharmacokinetic profiles in rats. snmjournals.org These studies provide insights into the structure-activity relationships and how chemical modifications can influence the pharmacological properties of these SERT ligands.

| Compound | Target | Imaging Modality | Key Preclinical Findings | References |

| This compound | SERT | SPECT | High affinity and selectivity for SERT; Favorable biodistribution in nonhuman primates. rsc.orgscirp.org | rsc.orgscirp.orgacs.org |

| [¹⁸F]ADAM | SERT | PET | Evaluated for brain uptake and kinetics in rats; Compared to ¹²³I-ADAM. snmjournals.orgsnmjournals.org | scirp.orgsnmjournals.orgsnmjournals.org |

| [¹⁸F]-MADAM Analogs | SERT | PET | Modified analogs evaluated for binding affinity and pharmacokinetic profiles in rats. snmjournals.org | snmjournals.org |

Preclinical evaluations often involve in vitro binding assays to determine affinity (Ki values) and selectivity, as well as in vivo studies in animal models (e.g., rats, nonhuman primates) to assess biodistribution, uptake in target regions, and clearance. rsc.orgscirp.orgacs.orgresearchgate.netsnmjournals.org These studies help to characterize the pharmacological profile of the radiotracer or analog and determine its suitability for clinical imaging studies. acs.orgsnmjournals.org

Future Research Trajectories and Methodological Innovations for Adam I 123

Integration of Multi-Omics Data for Deeper Understanding of Adam I-123 Action

The binding of this compound to SERT is a specific molecular event, but the downstream consequences are complex and reverberate through multiple biological systems. A deeper comprehension of this compound's action can be achieved by integrating imaging data with multi-omics technologies. youtube.comyoutube.comyoutube.com This approach allows for a holistic view by combining data from genomics, transcriptomics, proteomics, and metabolomics, providing insights into the flow of biological information from the gene to cellular function. researchgate.netbiorxiv.orgresearchgate.netnih.gov

By correlating this compound SPECT imaging data, which indicates SERT density, with an individual's multi-omic profile, researchers can uncover novel associations. For instance, specific genetic variants (genomics) might influence SERT expression, which could be reflected in this compound binding. nih.govnih.gov This could then be linked to changes in gene expression (transcriptomics) in relevant brain circuits, alterations in protein networks (proteomics), and shifts in metabolic pathway activity (metabolomics). researchgate.netnih.gov Such an integrated analysis can help identify biomarkers for disease stratification and predict response to therapies targeting the serotonin (B10506) system. researchgate.net A multi-omics approach has already been highlighted as a valuable tool for identifying SERT as a potential therapeutic target in movement disorders, demonstrating the power of this strategy. researchgate.netbiorxiv.org

Table 1: Illustrative Multi-Omics Data Integration with this compound Imaging This table is an interactive example of how multi-omics data could be correlated with imaging results.

| Patient ID | This compound Binding (Striatum) | SERT Gene Polymorphism | SERT mRNA Expression (Relative) | Key Protein Network Activity | Dominant Metabolic Pathway |

|---|---|---|---|---|---|

| P001 | High | rs25531 (LL) | 1.5 | High | Tryptophan Metabolism |

| P002 | Low | rs25531 (SL) | 0.8 | Low | Kynurenine Pathway |

| P003 | Medium | rs25531 (LL) | 1.1 | Medium | Tryptophan Metabolism |

| P004 | Low | rs25531 (SS) | 0.6 | Low | Kynurenine Pathway |

Application of Artificial Intelligence and Machine Learning in this compound Research

Table 2: Potential Applications of AI/ML in this compound Image Analysis This interactive table outlines hypothetical AI-driven enhancements in imaging research.

| AI/ML Application | Description | Potential Outcome |

|---|---|---|

| Image Reconstruction | Using deep learning to generate high-quality images from raw scanner data. | Reduced scan time, lower radiation dose, improved image clarity. |

| Automated Segmentation | A CNN trained to automatically delineate brain regions of interest (e.g., thalamus, striatum). | High-throughput, reproducible quantification of SERT density. |

| Diagnostic Classification | A machine learning model trained on images and clinical data to distinguish between patient groups. | An objective, data-driven tool to aid in the diagnosis of SERT-related disorders. |

| Predictive Modeling | An algorithm that uses baseline imaging data to predict a patient's response to SSRIs. | Personalized medicine approach to treating depression. |

Development of Advanced In Vitro and Ex Vivo Models for this compound Investigation

While in vivo imaging with this compound provides invaluable systemic data, a detailed mechanistic understanding requires robust laboratory models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex environment of the human brain. uu.nl The development of advanced in vitro and ex vivo models offers a new frontier for investigating the cellular and molecular interactions of this compound. uu.nlnih.govcriver.com

Three-dimensional (3D) cell cultures, such as brain organoids or spheroids, can more accurately mimic the cellular architecture, cell-cell interactions, and microenvironment of specific brain regions. uu.nlnih.gov These models can be used to study the binding kinetics of this compound, its uptake into cells expressing SERT, and its impact on neuronal function in a controlled yet physiologically relevant setting. Furthermore, microfluidic "organ-on-a-chip" technology can be used to create models that incorporate elements like the blood-brain barrier, allowing for detailed studies of how this compound traverses this critical interface. nih.gov Ex vivo models, using living tissue slices from animal models, provide a bridge between in vitro and in vivo studies, allowing for the investigation of this compound in an intact neural circuit. nih.gov

Table 3: Comparison of Models for this compound Research This interactive table compares the utility of different biological models.

| Model Type | Key Features | Application for this compound Research | Limitations |

|---|---|---|---|

| 2D Cell Culture | Monolayer of cells expressing SERT. | High-throughput screening of binding affinity. | Lacks physiological complexity. uu.nl |

| Brain Organoids | 3D self-assembled structures from stem cells. | Studying binding and cellular effects in a human-derived, 3D neural environment. | Lack of vascularization and non-neural cells. |

| Organ-on-a-Chip | Microfluidic device with cultured cells. | Modeling the blood-brain barrier and this compound transport. | Technically complex, may not fully replicate tissue architecture. nih.gov |

| Ex Vivo Tissue Slices | Intact tissue from animal brains. | Examining binding in the context of preserved neural circuits. | Limited viability, species differences. nih.gov |

Exploring Broader Biological Roles and Non-Canonical Targets of this compound

The primary application of this compound is based on its high-affinity binding to the canonical substrate site of SERT. nih.gov However, the serotonin transporter is a complex protein with multiple functional domains and potential allosteric binding sites that can modulate its activity. nih.gov Future research can utilize this compound as a precision tool to explore the broader biological roles of SERT and investigate potential non-canonical interactions.

For example, studies could investigate how this compound binding is affected by compounds that bind to the allosteric site on SERT, providing insights into the transporter's conformational dynamics. nih.gov While this compound is highly selective for SERT, high-resolution imaging and novel analytical techniques could be employed to explore whether it has any previously unidentified, low-affinity interactions with other transporters or receptors, particularly under specific pathological conditions. Furthermore, by providing a reliable measure of SERT availability, this compound can facilitate research into the diverse physiological roles of serotonin transport, which extend beyond neurotransmission to processes like neurogenesis and neuroinflammation. researchgate.net This exploration could uncover new "non-canonical" pathways and functions regulated by SERT that are relevant to disease. nih.govnih.govmdpi.com

Table 4: Research Questions on Broader Roles and Non-Canonical Targets This interactive table outlines potential future research directions.

| Research Area | Key Question | Experimental Approach | Potential Significance |

|---|---|---|---|

| Allosteric Modulation | Does binding of an allosteric modulator change the measured density of SERT by this compound SPECT? | In vivo imaging studies with and without an allosteric modulator. | Deeper understanding of SERT regulation and pharmacology. nih.gov |

| Target Specificity | In disease states with altered protein expression, does this compound show any off-target binding? | High-resolution autoradiography on post-mortem tissue from patients. | Validation of target specificity across different pathological contexts. |

| SERT in Neuroinflammation | How does SERT density, measured by this compound, correlate with markers of neuroinflammation in conditions like multiple sclerosis? | Correlative SPECT imaging and PET imaging with inflammatory markers. | Elucidating the role of serotonin signaling in neuro-immune interactions. |

| Developmental Roles | Can this compound be used in animal models to track changes in SERT expression during brain development? | Longitudinal SPECT imaging in preclinical models. | Understanding the role of SERT in neuronal maturation and circuit formation. |

Q & A

Q. What are the primary applications of Adam I-123 in serotonin transporter (SERT) imaging, and how does its radiopharmaceutical design influence binding specificity?

this compound is a radiopharmaceutical ligand targeting SERT, a monoamine transporter protein critical for serotonin reuptake in neuronal and platelet membranes . Its iodine-123 radioisotope enables single-photon emission computed tomography (SPECT) imaging, allowing non-invasive quantification of SERT density in neurological and psychiatric disorders. Methodologically, its binding specificity is validated through competitive inhibition assays with selective serotonin reuptake inhibitors (SSRIs) and comparative studies with other SERT ligands (e.g., I-123 FP-CIT) to ensure minimal off-target binding .

Q. What standardized protocols exist for administering this compound in SPECT imaging, and how do acquisition parameters affect data reliability?

A standardized protocol involves intravenous injection of 148 MBq this compound, followed by a 4-hour uptake period to optimize ligand-receptor binding before SPECT acquisition . Key parameters include energy window settings (e.g., 159 keV ± 10% for I-123) to minimize cross-talk from other isotopes (e.g., Tc-99m) and collimator selection (e.g., low-energy high-resolution [LEHR] collimators) to enhance spatial resolution . Post-processing corrections for attenuation, scatter, and septal penetration are critical for quantitative accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound binding data across heterogeneous patient populations (e.g., Parkinson’s disease vs. depression)?

Contradictions often arise from region-specific SERT expression variability. Methodological solutions include:

- Template-based normalization : Co-registering SPECT images to MRI templates (e.g., Montreal Neurological Institute [MNI] space) to standardize anatomical regions and reduce inter-subject variability .

- Background correction : Normalizing SPECT counts to cerebral cortex background activity to account for non-specific binding .